molecular formula C11H13NO4 B370435 4-(Butanoylamino)-2-hydroxybenzoic acid CAS No. 83936-14-5

4-(Butanoylamino)-2-hydroxybenzoic acid

Cat. No.: B370435
CAS No.: 83936-14-5
M. Wt: 223.22g/mol
InChI Key: LPCCRGDVOZJRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butanoylamino)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a butanoyl amide group at the 4-position and a hydroxyl group at the 2-position. This structure combines the lipophilic butanoylamino side chain with the polar carboxylic acid and phenolic hydroxyl groups, making it a versatile scaffold for pharmaceutical and chemical applications.

Properties

CAS No.

83936-14-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22g/mol

IUPAC Name

4-(butanoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-8(11(15)16)9(13)6-7/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI Key

LPCCRGDVOZJRAP-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(Butanoylamino)-2-hydroxybenzoic acid, highlighting substituent variations, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Applications References
4-Hydroxybenzoic acid -OH at C4, -COOH at C1 C₇H₆O₃ Basic scaffold; used in R&D, precursor for parabens and esters.
4-Fluoro-2-(phenylamino)benzoic acid -F at C4, -NHPh at C2, -COOH C₁₃H₁₀FNO₂ Anticancer and antimicrobial studies; intramolecular H-bonding stabilizes conformation.
4-(Diethylamino)-2-hydroxybenzoic acid -N(CH₂CH₃)₂ at C4, -OH at C2 C₁₁H₁₅NO₃ Photosensitizer precursor; regulated for industrial safety due to reactive groups.
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid -ClCH₂CONH- at C4, -OH at C2 C₉H₈ClNO₄ Antimicrobial agent; commercial availability (>99% purity) for drug synthesis.
4-(7-Chloroquinolin-4-ylamino)-2-hydroxybenzoic acid -Quinoline-NH- at C4, -OH at C2 C₁₆H₁₂ClN₂O₃ Hybrid compound with oleanolic acid; antimalarial and anticancer potential.
4-(3-Carboxyacrylamido)-2-hydroxybenzoic acid -CH₂CO-NH- at C4, -OH at C2 C₁₀H₉NO₆ Polymeric ligand for metal coordination; used in catalytic and material science applications.

Structural and Functional Differences

  • Lipophilicity vs. In contrast, the diethylamino group in 4-(Diethylamino)-2-hydroxybenzoic acid introduces basicity, altering solubility and reactivity .
  • Biological Activity: The chloroacetyl derivative (4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid) exhibits antimicrobial properties due to the electrophilic chloroacetyl group, which can alkylate microbial proteins . The quinoline hybrid (4-(7-Chloroquinolin-4-ylamino)-2-hydroxybenzoic acid) leverages the planar quinoline ring for DNA intercalation, a mechanism relevant to anticancer activity .
  • Synthetic Accessibility: Derivatives like 4-Fluoro-2-(phenylamino)benzoic acid are synthesized via nucleophilic substitution (e.g., reaction of 2-bromo-4-fluorobenzoic acid with aniline), while the target compound likely requires amidation of 2-hydroxybenzoic acid with butanoyl chloride .

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